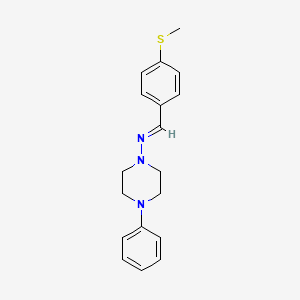
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a cyano group, a dichlorophenyl group, and a pyridinylmethyl group attached to an acrylamide backbone, making it a versatile molecule in various chemical reactions and studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or a similar reagent.
Attachment of the 2,4-dichlorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.
Attachment of the pyridinylmethyl group: This step may involve a coupling reaction using a pyridine derivative and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: Where reagents are continuously fed into a reactor and products are continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce carboxylic acids or ketones.
Reduction: May produce alcohols or alkanes.
Substitution: May produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the dichlorophenyl group are key functional groups that contribute to its binding affinity and specificity. The pyridinylmethyl group may also play a role in modulating its activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-3-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acrylamide: Similar structure but with a different position of the pyridinylmethyl group.
2-Cyano-3-(2,4-dichlorophenyl)-N-(4-pyridinylmethyl)acrylamide: Similar structure but with a different position of the pyridinylmethyl group.
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylethyl)acrylamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-Cyano-3-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, dichlorophenyl group, and pyridinylmethyl group work together to provide a balance of reactivity, stability, and specificity that is not found in other similar compounds.
Propiedades
Fórmula molecular |
C16H11Cl2N3O |
|---|---|
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C16H11Cl2N3O/c17-14-4-3-12(15(18)7-14)6-13(8-19)16(22)21-10-11-2-1-5-20-9-11/h1-7,9H,10H2,(H,21,22)/b13-6+ |
Clave InChI |
ISDOJTNLDFAIAG-AWNIVKPZSA-N |
SMILES isomérico |
C1=CC(=CN=C1)CNC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N |
SMILES canónico |
C1=CC(=CN=C1)CNC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[4-(Hexadecanoyloxy)phenyl]hex-3-en-3-yl}phenyl hexadecanoate](/img/structure/B11970393.png)
![5-(2-bromophenyl)-4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11970395.png)


![N'-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11970414.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11970419.png)
![2-Ethyl-3-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11970427.png)
![N-(4-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B11970434.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11970452.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11970458.png)
![9-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11970459.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11970468.png)
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11970469.png)
![N-[(E)-1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B11970474.png)
